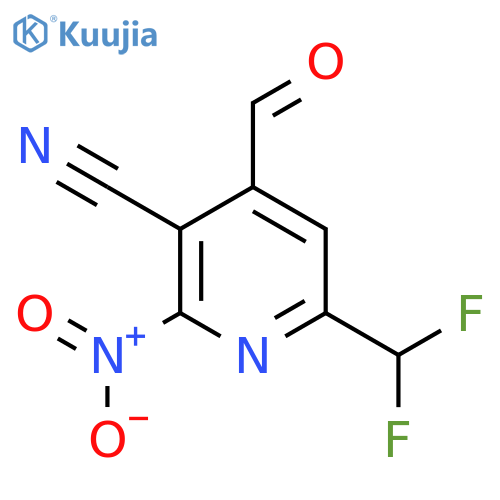Cas no 1804422-12-5 (3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde)

1804422-12-5 structure
商品名:3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde
CAS番号:1804422-12-5
MF:C8H3F2N3O3
メガワット:227.124528169632
CID:4877377
3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde
-
- インチ: 1S/C8H3F2N3O3/c9-7(10)6-1-4(3-14)5(2-11)8(12-6)13(15)16/h1,3,7H
- InChIKey: UNGSPSVTYKWXCZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=O)C(C#N)=C([N+](=O)[O-])N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 335
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 99.6
3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040753-1g |
3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde |
1804422-12-5 | 97% | 1g |
$1,564.50 | 2022-04-02 |
3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
1804422-12-5 (3-Cyano-6-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量